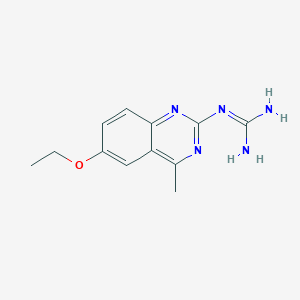

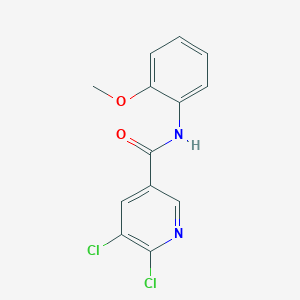

![molecular formula C14H13N3O5S B2582795 N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide CAS No. 893095-06-2](/img/structure/B2582795.png)

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions and electrophilic cyclization reactions . For example, the synthesis of methiopropamine, a structurally related compound, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Molecular Structure Analysis

The molecular structure of similar compounds often contains a thiophene group with an alkyl amine substituent at the 2-position .

Chemical Reactions Analysis

The chemical reactivity of similar compounds often involves C–N bond cleavage in the carbamimidothioate fragment with charge localization on the imide nitrogen atom .

Physical and Chemical Properties Analysis

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Scientific Research Applications

Synthesis and Drug Development

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide is used in the synthesis of various pharmacological compounds. For instance, it's involved in the synthesis of antitumor drugs like temozolomide, as demonstrated by new synthetic routes explored through intermediates, yielding temozolomide in significant yields (Wang et al., 1997).

Radiosensitization and Cytotoxicity

This compound also plays a role in developing radiosensitizers and bioreductively activated cytotoxins. Studies have shown that compounds with nitrothiophene-5-carboxamides exhibit potential as radiosensitizers, highlighting the compound's significance in cancer treatment (Threadgill et al., 1991).

Metabolism Studies

Understanding the metabolism of N:N-dialkyl carbamates and related compounds, including this compound, is crucial in pharmacokinetics. Studies on rat liver microsomes show how these compounds are metabolized, providing insights into their potential toxicological profiles (Hodgson & Casida, 1961).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of similar compounds. For example, derivatives of thiophene-2-carboxamides have shown potential antibacterial and antifungal activities, suggesting the compound's utility in developing new antimicrobial agents (Sowmya et al., 2018).

Development of CNS Active Agents

Furthermore, derivatives of this compound have been synthesized and tested for their potential as central nervous system (CNS) active agents. Studies on N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their derivatives indicate potential antidepressant and nootropic activities (Thomas et al., 2016).

Antihypertensive and α-Blocking Agents

Compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate, structurally related to the queried compound, have shown promising results as antihypertensive α-blocking agents. This indicates the potential of such compounds in developing new treatments for hypertension (Abdel-Wahab et al., 2008).

Corrosion Inhibition

Interestingly, certain derivatives of the compound have been studied for their ability to inhibit corrosion on carbon steel in acidic mediums. This highlights its potential application in industrial settings for corrosion protection (Palayoor et al., 2017).

Mechanism of Action

Target of Action

Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets such as kinases , which play a crucial role in cellular signaling pathways.

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives can inhibit kinases, thereby affecting the signaling pathways in cells .

Biochemical Pathways

Given that thiophene derivatives can inhibit kinases , it’s plausible that this compound could affect various signaling pathways in cells. These pathways could include those involved in cell growth, differentiation, and apoptosis, among others.

Result of Action

Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Safety and Hazards

Future Directions

Future research could focus on the development of novel methods for one-pot assembly from simple and accessible reagents of new families and classes of functionalized thiophenes, as promising materials and building blocks for the design of drugs, catalysts, and functional materials for various purposes .

Biochemical Analysis

Cellular Effects

Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c1-15-13(19)11-7-3-2-4-9(7)23-14(11)16-12(18)8-5-6-10(22-8)17(20)21/h5-6H,2-4H2,1H3,(H,15,19)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIMFFWPZLHQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)

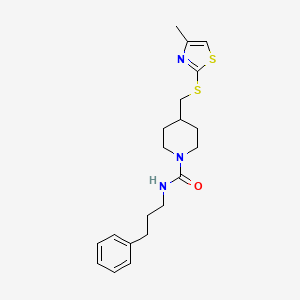

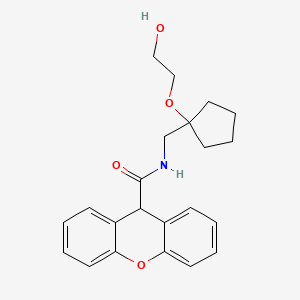

![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)

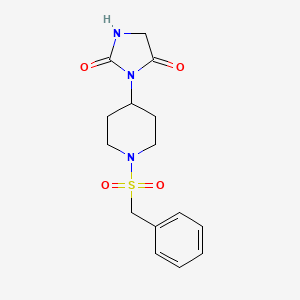

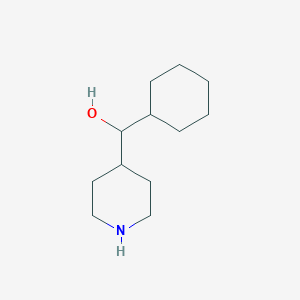

![Phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone](/img/structure/B2582727.png)

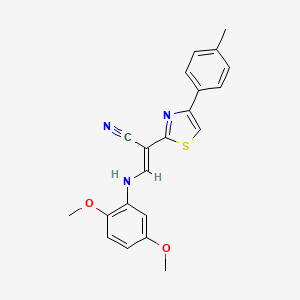

![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)

![7-Iodofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2582729.png)

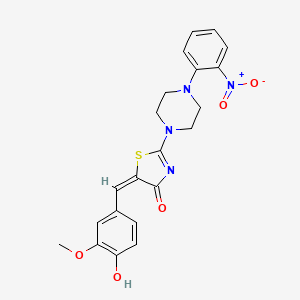

![2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide](/img/structure/B2582732.png)